![molecular formula C16H15NO3 B8774231 METHYL 2-({[1,1'-BIPHENYL]-4-YL}FORMAMIDO)ACETATE](/img/structure/B8774231.png)
METHYL 2-({[1,1'-BIPHENYL]-4-YL}FORMAMIDO)ACETATE
概要
説明
METHYL 2-({[1,1'-BIPHENYL]-4-YL}FORMAMIDO)ACETATE is an organic compound with the molecular formula C16H15NO3 This compound is characterized by the presence of a biphenyl group attached to a carbonyl group, which is further linked to an amino acetic acid methyl ester moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-({[1,1'-BIPHENYL]-4-YL}FORMAMIDO)ACETATE typically involves the following steps:
Formation of Biphenyl-4-carbonyl Chloride: Biphenyl is first converted to biphenyl-4-carbonyl chloride using thionyl chloride (SOCl2) under reflux conditions.
Amination: The biphenyl-4-carbonyl chloride is then reacted with glycine methyl ester hydrochloride in the presence of a base such as triethylamine (TEA) to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
METHYL 2-({[1,1'-BIPHENYL]-4-YL}FORMAMIDO)ACETATE can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., HCl or NaOH) are commonly used for hydrolysis.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction.
Substitution: Various nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.
Major Products
Hydrolysis: [(Biphenyl-4-carbonyl)amino]acetic acid
Reduction: [(Biphenyl-4-hydroxy)amino]acetic acid methyl ester
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
科学的研究の応用
METHYL 2-({[1,1'-BIPHENYL]-4-YL}FORMAMIDO)ACETATE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of METHYL 2-({[1,1'-BIPHENYL]-4-YL}FORMAMIDO)ACETATE involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the carbonyl and amino groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- Biphenyl-4-carboxylic acid
- Biphenyl-4-acetic acid
- [(Biphenyl-4-carbonyl)amino]acetic acid
Uniqueness
METHYL 2-({[1,1'-BIPHENYL]-4-YL}FORMAMIDO)ACETATE is unique due to the presence of both the biphenyl and amino acetic acid methyl ester moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C16H15NO3 |
|---|---|
分子量 |
269.29 g/mol |
IUPAC名 |
methyl 2-[(4-phenylbenzoyl)amino]acetate |
InChI |
InChI=1S/C16H15NO3/c1-20-15(18)11-17-16(19)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,17,19) |
InChIキー |
DHWSAGOZHZREMQ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5,7-Dihydroxyspiro[chroman-2,1'-cyclobutan]-4-one](/img/structure/B8774165.png)
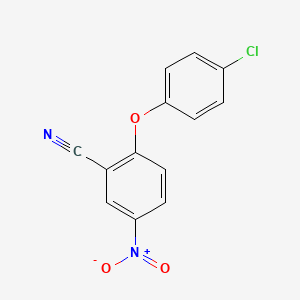
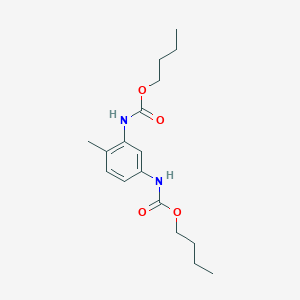
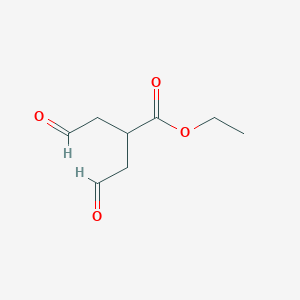

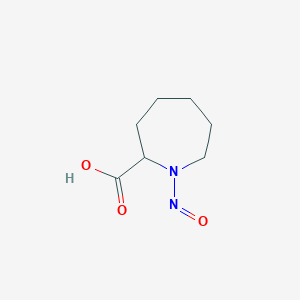
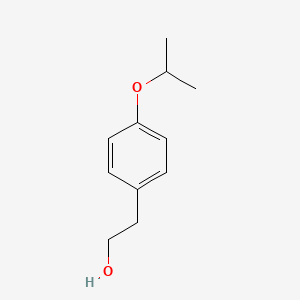
![4-imidazo[1,2-a]pyridin-8-ylPhenol](/img/structure/B8774185.png)
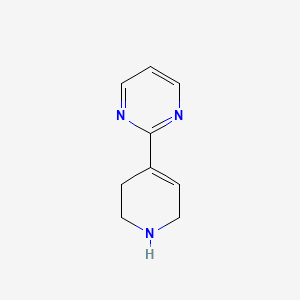
![4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}benzonitrile](/img/structure/B8774187.png)
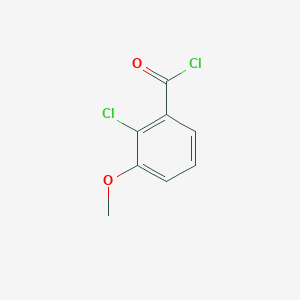

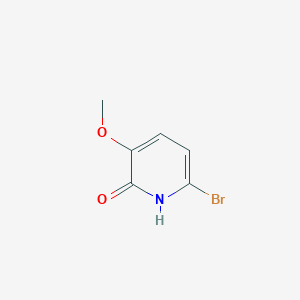
![2-Pyridinecarboxamide, 4-amino-5-cyano-6-ethoxy-N-[[4-(methylsulfonyl)phenyl]methyl]-](/img/structure/B8774224.png)
